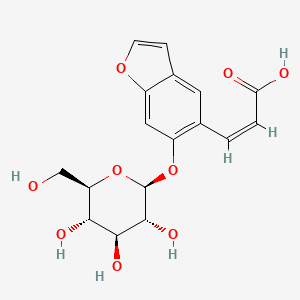

Psoralenoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLPSAYLYDMYGX-UETKAVOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation and Structural Elucidation of Psoralenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structural elucidation of Psoralenoside, a benzofuran glycoside found in the fruits of Psoralea corylifolia. This document details the experimental protocols for extraction, isolation, and purification, as well as the spectroscopic techniques utilized for definitive structure determination.

Introduction

Psoralenoside, a significant bioactive compound isolated from the traditional Chinese medicinal plant Psoralea corylifolia, has garnered interest within the scientific community for its potential therapeutic applications. Belonging to the benzofuran glycoside class, its structural characterization is crucial for understanding its chemical properties, biological activities, and for the development of analytical methods for its quantification in plant extracts and biological matrices. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering detailed methodologies and data interpretation for the isolation and structural elucidation of Psoralenoside.

Isolation of Psoralenoside

The isolation of Psoralenoside from the fruits of Psoralea corylifolia involves a multi-step process encompassing extraction and chromatographic purification. While specific yields can vary depending on the plant material and extraction conditions, the following protocol outlines a general and effective methodology.

Experimental Protocol: Extraction and Isolation

A detailed protocol for the extraction and isolation of Psoralenoside is presented below. This protocol is based on established methods for the separation of compounds from Psoralea corylifolia.[1]

2.1.1. Plant Material and Extraction

-

Plant Material: Dried and powdered fruits of Psoralea corylifolia L.

-

Extraction Solvent: 95% Ethanol.

-

Extraction Method: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate Psoralenoside.

-

Initial Fractionation (Macroporous Resin Column Chromatography):

-

Stationary Phase: Macroporous adsorbent resin (e.g., Diaion HP-20).

-

Mobile Phase: A stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 70%, 95% ethanol).

-

Procedure: The crude extract is dissolved in water and loaded onto the pre-equilibrated macroporous resin column. Fractions are eluted with the ethanol-water gradient. The fraction containing Psoralenoside, typically eluting with a mid-polarity solvent mixture, is collected and concentrated.

-

-

Fine Purification (Silica Gel Column Chromatography):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of ethyl acetate in chloroform (e.g., starting from 100% chloroform and gradually increasing the proportion of ethyl acetate).

-

Procedure: The enriched fraction from the macroporous resin chromatography is applied to a silica gel column. Elution with the chloroform-ethyl acetate gradient allows for the separation of Psoralenoside from other co-eluting compounds. Fractions are monitored by Thin Layer Chromatography (TLC).

-

-

Final Purification (Preparative High-Performance Liquid Chromatography - HPLC):

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol or acetonitrile in water.

-

Procedure: Fractions containing Psoralenoside from the silica gel column are pooled, concentrated, and subjected to preparative HPLC for final purification to yield pure Psoralenoside.

-

Experimental Workflow

Caption: Workflow for the Isolation of Psoralenoside.

Structure Elucidation of Psoralenoside

The definitive structure of Psoralenoside was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following table summarizes the key spectroscopic data for Psoralenoside. The NMR data is crucial for the complete assignment of the proton and carbon signals in the molecule.

| Spectroscopic Technique | Observed Data |

| Mass Spectrometry (MS) | Molecular formula determined as C₁₇H₁₈O₉. |

| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons, and a glucose moiety were observed. A spectrum is available for reference.[2] |

| ¹³C NMR | Signals for all 17 carbons were observed and assigned based on DEPT and 2D NMR experiments. |

| 2D NMR (COSY, HSQC, HMBC) | These experiments were critical in establishing the connectivity between protons and carbons, confirming the benzofuran core, the acrylic acid side chain, and the position of the glycosidic linkage. |

Experimental Protocol: Structure Elucidation

3.2.1. Mass Spectrometry

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Data Acquisition: The instrument is calibrated prior to analysis. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The exact mass is measured to determine the elemental composition and molecular formula.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: Standard proton NMR experiment to determine the chemical shifts and coupling constants of all protons.

-

¹³C NMR and DEPT: Carbon-13 NMR experiments (with and without proton decoupling) and DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, establishing the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting different structural fragments.

-

Structure Elucidation Workflow

References

The Biological Activity of Psoralenoside Extract: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralenoside, a prominent furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community for its diverse pharmacological potential. This technical guide provides an in-depth overview of the biological activities associated with Psoralenoside extract, with a particular focus on its role as a precursor to the bioactive compound, Psoralen. Upon oral administration, Psoralenoside is primarily metabolized by intestinal microflora into its aglycone form, Psoralen, which is responsible for many of the observed systemic effects.[1] This guide will delineate the known biological activities, underlying molecular mechanisms, and relevant experimental data, treating Psoralenoside as a key component of extracts that deliver the pharmacologically active Psoralen.

Pharmacokinetics and Metabolism: The Psoralenoside-Psoralen Connection

In vivo and in vitro pharmacokinetic studies have elucidated the crucial role of intestinal bacteria in the pharmacological effects of orally administered Psoralea corylifolia extract. Psoralenoside, along with its isomer isopsoralenoside, undergoes deglycosylation by intestinal microflora to yield Psoralen and isopsoralen, respectively.[1] This biotransformation is a critical step for the systemic bioavailability and subsequent biological activity of these compounds. Therefore, when considering the oral application of Psoralenoside extract, the observed pharmacological effects are largely attributable to the actions of Psoralen.

Biological Activities and Mechanisms of Action

The biological activities of Psoralenoside extract, primarily mediated by its metabolite Psoralen, are multifaceted and encompass anti-inflammatory, osteogenic, anti-cancer, and neuroprotective properties.

Anti-Inflammatory Effects

Psoralen and its derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory cascade.

Signaling Pathways:

-

NF-κB Pathway: Psoralen derivatives, such as xanthotoxol, have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by inhibiting the phosphorylation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

MAPK Pathway: The anti-inflammatory effects of Psoralen derivatives are also mediated through the mitogen-activated protein kinase (MAPK) pathway. Xanthotoxol has been observed to suppress the LPS-stimulated phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) in RAW 264.7 cells, contributing to the downregulation of inflammatory responses.

-

AP-1 Pathway: Psoralen has been found to inhibit the activator protein 1 (AP-1) pathway, which is involved in the inflammatory response and mucus production in allergic rhinitis. It achieves this by decreasing the phosphorylation of c-Fos and c-Jun.[2]

Quantitative Data on Anti-Inflammatory Activity:

| Compound | Cell Line | Stimulant | Measured Parameter | Concentration | Inhibition/Reduction | Reference |

| Xanthotoxol | RAW 264.7 | LPS (1 µg/mL) | PGE2 production | 250 µM | 93.24% | |

| Xanthotoxol | RAW 264.7 | LPS (1 µg/mL) | IL-6 production | 250 µM | Significant reduction | |

| Xanthotoxol | RAW 264.7 | LPS (1 µg/mL) | IL-1β production | 250 µM | Significant reduction | |

| Psoralen | JME/CF15 | IL-13 | GM-CSF expression | 1, 10, 20 µM | Dose-dependent decrease | [3] |

| Psoralen | JME/CF15 | IL-13 | Eotaxin expression | 1, 10, 20 µM | Dose-dependent decrease | [3] |

Experimental Protocols:

-

Cell Viability Assay (MTT): RAW 264.7 cells are seeded in 24-well plates and treated with various concentrations of the test compound for 24 hours. The medium is then replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Nitric Oxide (NO) and Pro-inflammatory Cytokine Measurement: RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS. The concentration of NO in the culture supernatant is determined using the Griess reagent. The levels of PGE2, IL-6, and IL-1β are quantified using specific ELISA kits.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-IκBα, p65), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

Osteogenic and Bone Regenerative Effects

Psoralen has been shown to promote osteoblast differentiation and bone formation, suggesting its potential in the treatment of osteoporosis and bone fractures.

Signaling Pathways:

-

TGF-β/Smad3 Pathway: Psoralen accelerates the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) by activating the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. It promotes the expression of key osteogenic genes such as RUNX2, Osterix, alkaline phosphatase (ALP), and osteopontin (OPN).

-

ERK Pathway: Psoralen activates the extracellular signal-regulated kinase (ERK) pathway, which is crucial for both osteoclast and osteoblast activity, thereby accelerating bone fracture healing.

-

mTOR Pathway: Psoralen has been shown to promote the osteogenic differentiation of periodontal ligament stem cells (PDLSCs) through its involvement with the mTOR signaling pathway.

Quantitative Data on Osteogenic Activity:

| Compound | Cell Line | Measured Parameter | Concentration | Effect | Reference |

| Psoralen | hBMSCs | ALP activity | 0.1, 1, 10 µmol/L | Significant increase | |

| Psoralen | hBMSCs | Calcified nodule formation | 0.1, 1, 10 µmol/L | Significant increase | |

| Psoralen | hBMSCs | RUNX2 gene expression | 0.1, 1 µmol/L | Significant increase | |

| Psoralen | hBMSCs | Osterix gene expression | 0.1, 1, 10 µmol/L | Significant increase | |

| Psoralen | PDLSCs | ALP activity | 10 µg/mL | Significant increase | |

| Psoralen | PDLSCs | Calcium nodule formation | 10 µg/mL | Significant increase |

Experimental Protocols:

-

Cell Culture and Osteogenic Induction: hBMSCs or PDLSCs are cultured in appropriate media. For osteogenic differentiation, the medium is supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid. Cells are treated with various concentrations of Psoralen.

-

Alkaline Phosphatase (ALP) Staining and Activity Assay: After a specified period of osteogenic induction, cells are fixed and stained for ALP activity using a solution containing nitro-blue tetrazolium and 5-bromo-4-chloro-3'-indolyphosphate. For quantitative analysis, cell lysates are incubated with p-nitrophenyl phosphate, and the absorbance is measured at 405 nm.

-

Alizarin Red S Staining: To visualize calcium deposition, cells are fixed and stained with Alizarin Red S solution. The stained calcium nodules can be quantified by extracting the dye with cetylpyridinium chloride and measuring the absorbance.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for osteogenic marker genes (RUNX2, Osterix, ALP, OPN) to quantify their expression levels.

Effects on Skin Cells: Keratinocytes and Melanocytes

Psoralen, often in combination with UVA (PUVA therapy), has profound effects on skin cells, which is relevant to its use in treating skin disorders like psoriasis and vitiligo.

-

Keratinocytes: PUVA treatment of keratinocytes can induce the release of soluble factors that suppress delayed-type hypersensitivity reactions. This suggests an immunomodulatory role in skin inflammation. In psoriasis models, topical application of Psoralen derivatives in combination with UVA has been shown to reduce epidermal thickening and transepidermal water loss.

-

Melanocytes: Psoralen and its derivatives can enhance melanogenesis. One derivative, 4-methyl-6-phenyl-2H-furo[3,2-g]chromen-2-one (MPFC), was found to be more effective than 8-methoxypsoralen (a common vitiligo treatment) in activating tyrosinase and melanin synthesis in B16 melanoma cells. This effect is mediated through the activation of p38 MAPK and PKA signaling pathways. PUVA therapy has also been shown to increase the number of epidermal melanocytes.

Anti-Cancer Activity

Psoralen has demonstrated anti-tumor effects in various cancer cell lines, primarily by inhibiting cell proliferation and inducing apoptosis.

-

Breast Cancer: Psoralen has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) by inducing cell cycle arrest. The specific phase of arrest (G0/G1 or G2/M) can be cell-line dependent.

-

Osteosarcoma: Psoralen inhibits the colony formation of osteosarcoma cells (MG-63 and U2OS), indicating its potential to suppress tumor progression.

-

Other Cancer Cell Lines: Psoralen and isopsoralen have shown dose-dependent anticancer activity in oral carcinoma (KB), erythroleukemia (K562), and their multidrug-resistant counterparts.

Quantitative Data on Anti-Cancer Activity:

| Compound | Cell Line | Parameter | IC50 (µM) | Reference |

| Psoralen | K562 | Cytotoxicity | 24.4 | |

| Psoralen | K562/ADM | Cytotoxicity | 62.6 | |

| Psoralen | KB | Cytotoxicity | 88.1 | |

| Psoralen | KBv200 | Cytotoxicity | 86.6 | |

| Isopsoralen | K562 | Cytotoxicity | 49.6 | |

| Isopsoralen | K562/ADM | Cytotoxicity | 72.0 | |

| Isopsoralen | KB | Cytotoxicity | 61.9 | |

| Isopsoralen | KBv200 | Cytotoxicity | 49.4 |

Experimental Protocols:

-

Cell Proliferation Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of Psoralen. After a set incubation period (e.g., 48 or 72 hours), cell viability is assessed using the MTT assay as described previously.

-

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with Psoralen. After 7-14 days, the cells are fixed and stained with crystal violet, and the number of colonies is counted.

-

Cell Cycle Analysis: Cells treated with Psoralen are harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution.

-

Apoptosis Assay (Annexin V/PI Staining): Psoralen-treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Neuroprotective Effects

While research on the neuroprotective effects of Psoralenoside is limited, studies on extracts of Psoralea corylifolia and its components, including Psoralen, suggest a potential role in protecting neuronal cells.

-

Oxidative Stress Reduction: In a study investigating the neuroprotective effects of seven components from P. corylifolia, Psoralen showed a weak ability to reverse hydrogen peroxide (H₂O₂)-induced neuronal cell death in HT22 hippocampal cells at a concentration of 25 µM. Other components of the extract, such as bakuchiol and neobavaisoflavone, exhibited more potent neuroprotective activity against oxidative stress.

Experimental Protocol:

-

Neuroprotection Assay: HT22 hippocampal cells are co-treated with various concentrations of the test compound and a neurotoxic agent like H₂O₂ for a specified period. Cell viability is then assessed using a CCK-8 or MTT assay to determine the protective effect of the compound.

Extraction and Isolation of Psoralenoside and Psoralen

The primary source of Psoralenoside and Psoralen is the seeds of Psoralea corylifolia.

General Protocol:

-

Defatting: The powdered seeds are first defatted with a non-polar solvent like petroleum ether at room temperature.

-

Extraction: The defatted powder is then extracted with a more polar solvent, typically methanol or ethanol, using methods such as Soxhlet extraction or soaking. For instance, one method involves soaking the crushed seeds in 50% ethanol.

-

Purification: The crude extract is concentrated and then subjected to chromatographic techniques for the isolation of individual compounds. Column chromatography over silica gel or neutral alumina is commonly employed. The fractions are eluted with solvent systems of increasing polarity (e.g., mixtures of benzene, chloroform, and ethyl acetate) and monitored by thin-layer chromatography (TLC).

-

Crystallization: The purified fractions containing Psoralen or Psoralenoside are concentrated, and the compounds are obtained through crystallization, often using methanol.

-

Identification and Quantification: The purity and identity of the isolated compounds are confirmed using spectroscopic methods (UV, ¹H-NMR, ¹³C-NMR) and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Conclusion

Psoralenoside, as a key constituent of Psoralea corylifolia extract, serves as an important prodrug for the biologically active compound Psoralen, particularly upon oral administration. The diverse pharmacological activities of Psoralen, including its anti-inflammatory, osteogenic, anti-cancer, and potential neuroprotective effects, are mediated through the modulation of multiple critical signaling pathways. This technical guide provides a foundational understanding of the biological activities associated with Psoralenoside extract for researchers and professionals in drug development. Further research is warranted to explore the intrinsic activities of Psoralenoside, especially in topical formulations, and to fully elucidate the therapeutic potential of this and other related compounds from Psoralea corylifolia.

References

- 1. A UPLC-MS/MS method for in vivo and in vitro pharmacokinetic studies of psoralenoside, isopsoralenoside, psoralen and isopsoralen from Psoralea corylifolia extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psoralen inhibits the inflammatory response and mucus production in allergic rhinitis by inhibiting the activator protein 1 pathway and the downstream expression of cystatin-SN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Mechanism of Action of Psoralen and its Derivatives in Osteoporosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of available research focuses on Psoralen, a primary active compound isolated from Psoralea corylifolia, and its analogues such as Psoralidin and Isopsoralen. Information specifically on "Psoralenoside" in the context of osteoporosis is limited. This guide will focus on the well-documented mechanisms of Psoralen and its related compounds.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to increased bone fragility and susceptibility to fractures[1][2]. The management of osteoporosis involves strategies to either inhibit bone resorption by osteoclasts or promote bone formation by osteoblasts. Psoralen, a coumarin-like derivative extracted from the Chinese herb Psoralea corylifolia, has been utilized in traditional medicine for treating bone ailments for centuries[2]. Modern scientific investigations have begun to elucidate the molecular mechanisms by which Psoralen and its related compounds exert their anti-osteoporotic effects, revealing a multi-faceted approach that primarily enhances osteoblast function and modulates key signaling pathways involved in bone metabolism.

Core Mechanisms of Action

Psoralen's therapeutic effects in osteoporosis stem from its ability to positively influence bone remodeling by promoting the activity of osteoblasts, the cells responsible for new bone formation. This is achieved through the modulation of several critical signaling pathways.

Stimulation of Osteoblast Differentiation and Function

Psoralen has been shown to promote the differentiation of osteoblasts in a dose-dependent manner. This is evidenced by the up-regulation of osteoblast-specific marker genes and increased alkaline phosphatase (ALP) activity, a key indicator of osteoblast differentiation[1][2].

The BMP signaling pathway is crucial for bone formation. Psoralen stimulates osteoblast differentiation by activating this pathway. It up-regulates the expression of Bmp2 and Bmp4 genes. BMP-2 and BMP-4 then bind to their cell surface receptors, leading to the phosphorylation of Smad1/5/8. This phosphorylated complex associates with Smad4 and translocates to the nucleus to activate the transcription of bone-specific genes like Runx2, Osterix (Osx), Type I Collagen (Col1), Osteocalcin (Oc), and Bone Sialoprotein (Bsp). Deletion of Bmp2 and Bmp4 genes has been shown to abolish the stimulatory effect of Psoralen on the expression of these osteoblast marker genes.

The Wnt/β-catenin pathway is a master regulator of osteogenesis. Psoralen has been found to activate the Wnt/β-catenin signaling pathway. It increases the expression of β-catenin and enhances its nuclear translocation. This, in turn, promotes the expression of downstream target genes involved in osteoblast differentiation. There is also evidence of crosstalk between the Wnt/β-catenin and BMP signaling pathways, where Psoralen's activation of β-catenin can up-regulate the expression of BMP signaling components, further promoting osteogenic differentiation.

Psoralen can also accelerate the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) by activating the Transforming Growth Factor-β (TGF-β)/Smad3 pathway. Psoralen promotes the expression of TGF-β1, its receptor TGF-β RI, and the phosphorylation of Smad3, leading to the up-regulation of osteogenic genes such as Runx2, Osterix, BMP4, and Osteopontin (OPN).

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in Psoralen's mechanism of action. Psoralen has been shown to activate ERK1/2, which in turn promotes both osteoblast and osteoclast differentiation, suggesting a role in accelerating bone remodeling and fracture healing.

Inhibition of Osteoblast Apoptosis

Psoralen exhibits a protective effect on osteoblasts by inhibiting apoptosis. It has been shown to modulate the inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) pathway. By down-regulating the expression of IRE1, phosphorylated ASK1 (p-ASK), and phosphorylated JNK (p-JNK), Psoralen decreases the expression of the pro-apoptotic protein Bax and increases the expression of the anti-apoptotic protein Bcl-2.

Phytoestrogenic Effects

Psoralen and its derivatives, such as Psoralidin, possess estrogen-like activities. This is significant in the context of postmenopausal osteoporosis, which is primarily caused by estrogen deficiency.

Psoralidin has been shown to promote osteogenesis by mediating the classical estrogen receptor (ER) pathway. Isopsoralen, another related compound, promotes osteoblast differentiation via the Aryl hydrocarbon Receptor (AhR)/ERα axis.

A novel mechanism identified for Psoralen is its ability to prevent the inactivation of estradiol. It achieves this by covalently binding to and inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2) in hepatocytes. This inhibition leads to increased levels of endogenous estrogen, which in turn improves bone metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Psoralen and its derivatives.

Table 1: In Vitro Effects of Psoralen on Osteoblast Gene Expression

| Gene | Cell Type | Psoralen Concentration | Fold Change/Effect | Reference |

|---|---|---|---|---|

| Col1 | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |

| Bsp | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |

| Oc | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |

| Bmp2 | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |

| Bmp4 | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |

| Osx | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |

| Runx2 | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |

| Osterix | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |

| OPN | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |

| BMP4 | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |

| TGF-β1 | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation |

| TGF-β RI | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |

Table 2: In Vitro Effects of Psoralen on Osteoblast Protein Expression and Activity

| Protein/Activity | Cell Type | Psoralen Concentration | Effect | Reference |

|---|---|---|---|---|

| ALP Activity | Primary mouse calvarial osteoblasts | 10⁻⁷ - 10⁻⁵ M | Dose-dependent increase | |

| p-Smad1/5/8 | Primary mouse calvarial osteoblasts | 10⁻⁷ - 10⁻⁵ M | Dose-dependent increase | |

| p-ERK1/2 | MC3T3-E1 cells | 10 µM | Increased expression | |

| β-catenin | MC3T3-E1 cells | 10 µM | Increased expression | |

| BMP-2 | MC3T3-E1 cells | 10 µM | Increased expression | |

| IRE1 | Osteoporotic osteoblasts | Not specified | Down-regulation | |

| p-ASK | Osteoporotic osteoblasts | Not specified | Down-regulation | |

| p-JNK | Osteoporotic osteoblasts | Not specified | Down-regulation | |

| Bax | Osteoporotic osteoblasts | Not specified | Down-regulation | |

| Bcl-2 | Osteoporotic osteoblasts | Not specified | Up-regulation |

| p-Smad3 | hBMSCs | 0.1, 1, 10 µmol/l | Increased expression | |

Table 3: In Vivo Effects of Psoralen in Ovariectomized (OVX) Animal Models

| Parameter | Animal Model | Psoralen Dosage | Effect | Reference |

|---|---|---|---|---|

| Bone Metabolism Indices | OVX Mice | Not specified | Improvement | |

| Bone Loss | OVX Rats | Not specified | Reduction | |

| Bone Strength | OVX/Orchidectomized Mice | 10 mg/kg, 20 mg/kg | Increased |

| Trabecular Bone Microstructure | OVX/Orchidectomized Mice | 10 mg/kg, 20 mg/kg | Improved | |

Experimental Protocols

In Vitro Studies

-

Cell Culture:

-

Primary Mouse Calvarial Osteoblasts: Isolated from the calvaria of newborn mice by sequential digestion with collagenase and dispase. Cultured in α-MEM supplemented with 10% FBS and antibiotics.

-

MC3T3-E1 cells: A pre-osteoblastic cell line cultured in α-MEM with 10% FBS. Osteogenic differentiation is induced with a medium containing ascorbic acid and β-glycerophosphate.

-

Human Bone Marrow Mesenchymal Stem Cells (hBMSCs): Cultured in specific hBMSC growth medium. Osteogenic differentiation is induced with an osteogenic induction medium.

-

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from cells using TRIzol reagent.

-

cDNA is synthesized using a reverse transcription kit.

-

qPCR is performed using SYBR Green master mix and gene-specific primers on a real-time PCR system. Relative gene expression is calculated using the 2-ΔΔCt method with GAPDH as an internal control.

-

-

Western Blot Analysis:

-

Cells are lysed in RIPA buffer to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk and incubated with primary antibodies against target proteins (e.g., p-Smad1/5/8, β-catenin, p-ERK) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an ECL detection system.

-

-

Alkaline Phosphatase (ALP) Activity Assay and Staining:

-

Activity Assay: Cells are lysed, and the supernatant is incubated with p-nitrophenyl phosphate (pNPP) substrate. The absorbance is measured at 405 nm. ALP activity is normalized to the total protein content.

-

Staining: Cells are fixed and stained with a solution containing NBT/BCIP. The formation of a purple precipitate indicates ALP activity.

-

-

Alizarin Red S Staining:

-

Used to detect calcium deposition and mineralization.

-

Cells are fixed and stained with 2% Alizarin Red S solution (pH 4.2). The formation of red-colored mineralized nodules is observed under a microscope.

-

In Vivo Studies

-

Ovariectomized (OVX) Rodent Model:

-

Female rats or mice undergo bilateral ovariectomy to induce estrogen deficiency and subsequent osteoporosis. Sham-operated animals serve as controls.

-

After a period to allow for bone loss, animals are treated with Psoralen via oral gavage for a specified duration (e.g., 8-12 weeks).

-

Bone mineral density (BMD) and bone microarchitecture are assessed using micro-computed tomography (micro-CT).

-

Bone metabolism markers in serum are measured by ELISA.

-

Histological analysis of bone tissue is performed using H&E staining.

-

Visualization of Signaling Pathways

Psoralen-Induced BMP Signaling Pathway in Osteoblasts

References

The Anti-inflammatory Potential of Psoralenoside and its Aglycone, Psoralen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key pathological feature of numerous diseases. Psoralenoside, a natural furanocoumarin glycoside, and its aglycone, psoralen, have garnered significant interest for their potential therapeutic activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of psoralenoside and psoralen, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. Evidence suggests that psoralenoside acts as a prodrug, being metabolized to psoralen, which then exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: From Psoralenoside to Psoralen

Psoralenoside is a major coumarin-related benzofuran glycoside found in the plant Psoralea corylifolia. Pharmacokinetic studies have demonstrated that psoralenoside is metabolized to its aglycone form, psoralen, by intestinal microflora through de-glucosylation.[1] This biotransformation is a crucial aspect of its pharmacology, as it indicates that the biological activities observed after oral administration of psoralenoside are likely attributable to the actions of psoralen.[1] Therefore, understanding the anti-inflammatory properties of psoralen is essential to elucidating the therapeutic potential of its precursor, psoralenoside.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of psoralen and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature, providing a comparative overview of their potency.

Table 1: In Vitro Anti-inflammatory Effects of Psoralen and its Derivatives

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | % Inhibition / Effect | Reference |

| Psoralen | Human Neutrophils | fMLP | Superoxide Anion Generation | Not specified | Strong inhibition | [2] |

| Psoralen | THP-1 cells | Not specified | IL-1β and IL-8 release | Not specified | Significant decrease | [2] |

| Psoralen | Synovial cells | TNF-α | IL-1β, IL-6, IL-12 gene expression | Not specified | Down-regulation | [2] |

| Psoralen | JME/CF15 human nasal epithelial cells | IL-13 | Inflammatory response, oxidative stress, mucus production | Dose-dependent | Inhibition | |

| Psoralen | Human Periodontal Ligament Cells | P. gingivalis LPS | TNF-α, IL-1β, IL-6, IL-8 expression | Not specified | Down-regulation | |

| Xanthotoxol (8-hydroxypsoralen) | RAW 264.7 macrophages | LPS | PGE2 production | Concentration-dependent | Significant inhibition | |

| Xanthotoxol (8-hydroxypsoralen) | RAW 264.7 macrophages | LPS | IL-6 and IL-1β production | Concentration-dependent | Decrease | |

| Xanthotoxol (8-hydroxypsoralen) | RAW 264.7 macrophages | LPS | iNOS and COX-2 protein levels | Concentration-dependent | Decrease | |

| Psoralen Derivative (propyl side chain) | Not specified | Not specified | NF-κB mediated transcription | Not specified | Inhibition | |

| Psoralen Derivative (phenyl substituent) | Not specified | Not specified | iNOS expression | Not specified | Post-transcriptional down-regulation |

Table 2: In Vivo Anti-inflammatory Effects of Psoralen and its Derivatives

| Compound | Animal Model | Inflammatory Stimulus | Measured Parameter | Dose | Effect | Reference |

| Psoralen | Mouse model of bleomycin-induced primary pulmonary fibrosis | Bleomycin | TGF-β1, IL-1β, and TNF-α expression | Not specified | Reduction | |

| Psoralen | Allergic asthma model | Allergen | Inflammatory infiltration and mucus secretion | Not specified | Significant inhibition | |

| Psoralen | Collagen-Induced Arthritis (CIA) mice | Collagen | Paw swelling, cartilage erosion, synovial tissue destruction | Not specified | Amelioration | |

| Psoralen Ethanolic Extract | Rat | Egg white | Paw edema | 15mg/kg | Significant anti-inflammatory effect |

Core Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of psoralen are predominantly mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Psoralen and its derivatives have been shown to interfere with this pathway at multiple points:

-

Inhibition of IκBα Phosphorylation and Degradation: Studies on the psoralen derivative xanthotoxol demonstrated its ability to suppress the LPS-stimulated phosphorylation of IκBα in RAW 264.7 macrophages. This prevents the release of NF-κB.

-

Inhibition of NF-κB p65 Nuclear Translocation: By preventing IκBα degradation, xanthotoxol effectively inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Downregulation of TLR4-IRAK4-NF-κB Signaling: In human periodontal ligament cells, psoralen was found to down-regulate the expression of proteins in the TLR4-IRAK4-NF-κB signaling pathway, which is upstream of NF-κB activation.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

Xanthotoxol has been shown to reduce the phosphorylation levels of JNK and p38 in LPS-stimulated RAW 264.7 cells, indicating that the anti-inflammatory effects of psoralen derivatives are, at least in part, mediated by the suppression of these MAPK pathways.

Inhibition of the Activator Protein 1 (AP-1) Signaling Pathway

In the context of allergic rhinitis, psoralen has been shown to inhibit the inflammatory response and mucus production by suppressing the AP-1 signaling pathway. AP-1 is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Psoralen was found to downregulate the expression of cystatin-SN (CST1) by inhibiting the AP-1 pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of psoralen and its derivatives.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., xanthotoxol) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: NO production is measured in the culture supernatant using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of these inflammatory mediators in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, total and phosphorylated forms of IκBα, p38, JNK, and p65).

-

Procedure:

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: Protein concentration is determined using a method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution like 5% skim milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software.

-

Nuclear and Cytoplasmic Protein Extraction

-

Purpose: To assess the nuclear translocation of NF-κB p65.

-

Procedure: A nuclear/cytoplasmic extraction kit is used to separate the nuclear and cytoplasmic fractions of cell lysates according to the manufacturer's protocol. The protein levels of p65 in each fraction are then determined by Western blotting.

In Vivo Animal Models

-

Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.

-

Animals are divided into control, standard drug, and test compound groups.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set time, a sub-plantar injection of carrageenan is given into the rat's hind paw to induce inflammation.

-

Paw volume is measured at various time points using a plethysmometer.

-

The percentage inhibition of edema is calculated.

-

-

Collagen-Induced Arthritis (CIA) in Mice: This model mimics human rheumatoid arthritis.

-

Arthritis is induced by immunization with type II collagen.

-

Animals are treated with the test compound.

-

Disease progression is monitored by scoring paw swelling and inflammation.

-

Histopathological analysis of the joints is performed to assess cartilage and bone erosion.

-

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of psoralen, the active metabolite of psoralenoside. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.

Future research should focus on several key areas:

-

Direct Evaluation of Psoralenoside: While the conversion to psoralen is established, direct in vitro studies on psoralenoside are needed to determine if it possesses any intrinsic anti-inflammatory activity before metabolism.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies are required to establish a clear relationship between the administered dose of psoralenoside, the resulting plasma concentrations of psoralen, and the observed anti-inflammatory effects.

-

In Vivo Efficacy in a Broader Range of Models: The efficacy of psoralenoside and psoralen should be evaluated in a wider array of chronic inflammatory disease models.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are essential to determine the therapeutic window and potential adverse effects of long-term administration.

References

Psoralenoside as a Potential Anti-Cancer Agent: A Technical Guide

Abstract: Psoralenoside, and its primary bioactive aglycone, Psoralen, are natural compounds extracted from plants such as Psoralea corylifolia. These furanocoumarins have garnered significant attention for their broad-spectrum anti-tumor activities against a range of malignancies, including breast, liver, and lung cancers, as well as glioma and osteosarcoma.[1][2] The anti-cancer effects are exerted through multiple mechanisms, including the inhibition of tumor cell proliferation, induction of apoptosis, suppression of cell migration, and reversal of multidrug resistance.[1][2] This technical guide provides an in-depth overview of the current research on Psoralenoside and Psoralen as potential anti-cancer agents, focusing on their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways involved.

Mechanisms of Anti-Cancer Action

Psoralen operates through a multi-targeted approach to inhibit cancer progression. Its efficacy stems from its ability to modulate critical cellular signaling pathways that govern cell growth, survival, and metastasis.

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest

Psoralen has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner by inducing cell cycle arrest.[1] This is achieved primarily through the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of tumorigenesis. By inhibiting this pathway, Psoralen downregulates the expression of key target genes such as Cyclin D1 (CCND1) and c-Myc, which are essential for cell cycle progression. This leads to cell cycle arrest at the G0/G1 phase in cell lines like MCF-7 or the G2/M phase in MDA-MB-231 cells.

Induction of Apoptosis via Endoplasmic Reticulum Stress

A significant mechanism of Psoralen's anti-tumor activity is the induction of apoptosis, or programmed cell death. One of the key ways it achieves this is by triggering endoplasmic reticulum (ER) stress. Psoralen treatment leads to the accumulation of unfolded proteins in the ER, activating the Unfolded Protein Response (UPR). This is evidenced by the elevated expression of ER stress markers such as GRP78, GRP94, ATF-6, and CHOP. The sustained ER stress ultimately leads to apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the activation of effector caspases like caspase-3.

Inhibition of Tumor Cell Migration and EMT

Psoralen can suppress the migration and invasion of cancer cells, a critical step in metastasis. It achieves this by inhibiting the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells acquire migratory and invasive properties. Psoralen has been shown to inhibit the activation of key signaling pathways necessary for EMT, such as NF-κB. This leads to the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers, thereby reducing the migratory capabilities of tumor cells.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapeutic drugs. Psoralen has demonstrated the ability to reverse MDR. The mechanism involves inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene and actively pumps drugs out of cancer cells. Psoralen can reduce ABCB1 mRNA levels and inhibit P-gp ATPase activity. Furthermore, it can regulate the PPAR and p53 signaling pathways to reduce the spread of drug resistance via exosomes.

Photoactivated Cytotoxicity

Psoralens are photoactive compounds that become cytotoxic when exposed to ultraviolet A (UVA) radiation, a therapy known as PUVA. Once activated, psoralens intercalate into DNA and form mono- and di-adducts with pyrimidine bases, which crosslinks the DNA strands. This damage is particularly effective against rapidly dividing tumor cells, leading to marked apoptosis. Recent studies have also uncovered a DNA-independent mechanism where psoralen derivatives can directly bind to the catalytic domain of HER2 (human epidermal growth factor receptor 2), blocking its signaling pathway, which is often overactive in certain types of breast cancer.

In Vitro Efficacy: Quantitative Data

The anti-cancer effects of Psoralen and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Psoralen | K562 | Chronic Myelogenous Leukemia | 24.4 | |

| Psoralen | K562/ADM (Resistant) | Chronic Myelogenous Leukemia | 62.6 | |

| Psoralen | KB | Oral Carcinoma | 88.1 | |

| Psoralen | KBv200 (Resistant) | Oral Carcinoma | 86.6 | |

| Isopsoralen | K562 | Chronic Myelogenous Leukemia | 49.6 | |

| Isopsoralen | KBv200 (Resistant) | Oral Carcinoma | 49.4 | |

| Psoralen Derivative (3c) | T47-D | Breast Cancer (ER+) | 10.14 | |

| Psoralen Derivative (3f) | MDA-MB-231 | Breast Cancer (Triple-Negative) | 71.01 | |

| Psoralen Derivative (4b) | T47-D | Breast Cancer (ER+) | 10.39 |

Table 1: Summary of IC₅₀ values for Psoralen and its derivatives against various human cancer cell lines.

Key Experimental Protocols

Reproducibility is fundamental to scientific research. The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of Psoralenoside.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Psoralenoside/Psoralen for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Apoptosis Assay via Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).

-

Cell Treatment: Culture and treat cells with Psoralenoside as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of a potential anti-cancer agent.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into control and treatment groups. Administer Psoralenoside (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blot).

Conclusion and Future Directions

Psoralenoside and its active form, Psoralen, demonstrate significant potential as multi-targeted anti-cancer agents. Their ability to induce cell cycle arrest, trigger apoptosis through mechanisms like ER stress, inhibit cell migration, and reverse multidrug resistance makes them compelling candidates for further drug development. The photo-inducible cytotoxicity of Psoralen offers an additional layer of targeted therapy, particularly for cutaneous malignancies.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Psoralenoside.

-

Safety and Toxicity: While showing promise, reports of hepatotoxicity associated with Psoralen necessitate thorough safety and toxicology studies to establish a safe therapeutic window.

-

Delivery Systems: For deep-seated solid tumors, the limitation of UVA light penetration is a significant hurdle. The development of novel delivery systems or alternative activation methods (such as X-ray activation) is a critical area of investigation.

-

Combination Therapies: Investigating the synergistic effects of Psoralenoside with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.

References

antibacterial spectrum of Psoralenoside

An In-depth Technical Guide to the Antibacterial Spectrum of Psoralenoside and Related Furocoumarins

Abstract

Psoralenoside, a naturally occurring furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia L., is a precursor to the bioactive compound Psoralen.[1][2] While direct research on the antibacterial properties of Psoralenoside is limited, extensive studies have demonstrated the significant antibacterial and antibiofilm activities of its aglycone, Psoralen, and other related compounds derived from the same plant. These compounds exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Porphyromonas gingivalis.[3][4][5] The mechanisms of action are multifaceted, involving the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with quorum sensing pathways. This technical guide provides a comprehensive overview of the antibacterial spectrum of these compounds, presenting key quantitative data, detailing the experimental protocols used for their evaluation, and illustrating the proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Antibacterial Spectrum: Quantitative Data

The antibacterial efficacy of Psoralen and its related compounds has been quantified against a range of bacterial species. The most common metrics used are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Data from various studies are summarized below to provide a comparative overview of the antibacterial potency of these compounds.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Psoralen and Related Compounds

| Compound | Bacterial Strain | MIC | MBC | Other Metrics | Reference |

| Psoralen | Porphyromonas gingivalis | 6.25 µg/mL | 50 µg/mL | MBRC₅₀: 24.5 µg/mL; SMIC₅₀: 5.8 µg/mL | |

| Pseudomonas aeruginosa PAO1 | >400 µM | Not Reported | - | ||

| Angelicin | Porphyromonas gingivalis | 3.125 µg/mL | 50 µg/mL | MBRC₅₀: 23.7 µg/mL; SMIC₅₀: 6.5 µg/mL | |

| Corylifolinin | Staphylococcus aureus (SA) | 0.078 mg/mL | 0.156 mg/mL | - | |

| Methicillin-resistant S. aureus (MRSA) | 0.156 mg/mL | 0.156 mg/mL | - | ||

| Extended-spectrum β-lactamases S. aureus (ESBLs-SA) | 0.078 mg/mL | 0.078 mg/mL | - | ||

| Isobavachalcone | Methicillin-resistant S. aureus (MRSA) | 3.12 µg/mL | Not Reported | - | |

| Bakuchiol | Oral Bacteria (e.g., S. mutans) | 9.76-19.5 µg/mL | Not Reported | - |

-

MIC: Minimum Inhibitory Concentration

-

MBC: Minimum Bactericidal Concentration

-

MBRC₅₀: Minimum Biofilm Reduction Concentration (50%)

-

SMIC₅₀: Sessile Minimum Inhibitory Concentration (50%)

Mechanisms of Antibacterial Action

The antibacterial effects of Psoralen and related compounds from Psoralea corylifolia are attributed to several distinct mechanisms, primarily targeting bacterial virulence and structural integrity rather than exerting direct bactericidal pressure that could lead to resistance.

-

Cell Membrane Disruption: Several studies indicate that a primary mechanism is the disruption of the bacterial cell membrane. Prenylated flavonoids, in particular, have been shown to compromise the membrane integrity of MRSA. This is further supported by evidence showing that Corylifolinin induces the leakage of intracellular components, such as alkaline phosphatase (AKP) and proteins, from Staphylococcus aureus.

-

Inhibition of Biofilm Formation: Psoralen has demonstrated the ability to both inhibit the formation of new bacterial biofilms and eradicate pre-existing ones. This is particularly relevant for chronic infections where biofilms play a protective role for bacteria. Studies on P. gingivalis, a key pathogen in periodontitis, confirm that Psoralen and Angelicin can significantly reduce biofilm mass and viability.

-

Quorum Sensing (QS) Inhibition: Psoralen has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa. By interfering with the cell-to-cell communication systems that regulate virulence factor expression, Psoralen can reduce the pathogen's virulence without directly killing the bacteria, thereby exerting less selective pressure for the development of resistance.

Caption: Proposed antibacterial mechanisms of Psoralen and related compounds.

Detailed Experimental Protocols

The following protocols are standard methodologies for evaluating the antibacterial properties of compounds like Psoralenoside and Psoralen.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Compound: Dissolve the test compound (e.g., Psoralen) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Ensure a positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed subsequent to the MIC test to determine the concentration at which the compound is bactericidal.

-

Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Plating: Spot-plate the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plate at 37°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.

Caption: Experimental workflow for MIC and MBC determination.

Cell Membrane Integrity Assay (Propidium Iodide Staining)

This protocol uses the fluorescent dye Propidium Iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.

-

Bacterial Treatment: Grow bacteria to the mid-logarithmic phase. Treat the bacterial suspension with the test compound at various concentrations (e.g., 1x MIC, 2x MIC) for a defined period (e.g., 2 hours) at 37°C. Include an untreated control.

-

Cell Preparation: Centrifuge the treated cells to form a pellet, remove the supernatant, and wash the cells three times with sterile phosphate-buffered saline (PBS).

-

Staining: Resuspend the washed cells in PBS and add PI solution to a final concentration of approximately 10 µg/mL.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a fluorescence microscope or a flow cytometer. An increase in red fluorescence compared to the untreated control indicates a loss of membrane integrity.

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the physical effects of an antibacterial compound on bacterial cell morphology.

-

Sample Preparation: Treat a mid-log phase bacterial culture with the test compound at a bactericidal concentration (e.g., MBC) for several hours.

-

Fixation: Fix the bacterial cells by adding a fixative solution (e.g., 2.5% glutaraldehyde) and incubating.

-

Dehydration: Wash the fixed cells with PBS and then dehydrate them through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Drying and Coating: Critical-point dry the dehydrated samples. Mount the samples on stubs and sputter-coat them with a thin layer of gold or palladium to make them conductive.

-

Imaging: Observe the samples under a scanning electron microscope. Look for morphological changes such as cell shrinkage, surface roughening, pore formation, or complete cell lysis compared to untreated control cells.

Caption: Workflow for investigating bacterial membrane disruption mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of psoralen as a quorum sensing inhibitor suppresses Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New Application of Psoralen and Angelicin on Periodontitis With Anti-bacterial, Anti-inflammatory, and Osteogenesis Effects [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Psoralenoside and Its Role in Bone Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralenoside, a principal active component isolated from the dried fruits of Psoralea corylifolia L., has garnered significant attention in bone and tissue engineering for its potent osteogenic properties. Traditionally used in Chinese medicine to treat bone ailments, recent scientific investigations have begun to elucidate the molecular mechanisms through which psoralenoside influences bone cell differentiation, particularly promoting the formation of osteoblasts, the cells responsible for bone formation. This technical guide provides a comprehensive overview of the effects of psoralenoside on bone cell differentiation, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Effects of Psoralenoside on Osteoblast Differentiation

Psoralenoside has been shown to enhance osteoblast differentiation in a dose-dependent manner across various cell types, including primary mouse calvarial osteoblasts and human bone marrow mesenchymal stem cells (hBMSCs).[1][2] The tables below summarize the quantitative effects of psoralenoside on key markers of osteogenic differentiation.

Table 1: Effect of Psoralenoside on Alkaline Phosphatase (ALP) Activity

| Cell Type | Psoralenoside Concentration (µM) | Incubation Time | Fold Increase in ALP Activity (Compared to Control) | Reference |

| Primary mouse calvarial osteoblasts | 10 | 2 days | Significant increase | [1] |

| Primary mouse calvarial osteoblasts | 100 | 2 days | Most pronounced enhancement | [1] |

| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 0.1, 1, 10 | 14 days | Significant enhancement | |

| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 100 | 14 days | No significant difference |

Table 2: Effect of Psoralenoside on Osteogenic Marker Gene Expression in hBMSCs

| Gene | Psoralenoside Concentration (µmol/l) | Fold Increase in Expression (Compared to Control) | Reference |

| Runx2 | 0.1, 1 | Significant promotion | |

| Osterix | 0.1, 1, 10 | Significant promotion | |

| BMP4 | 0.1, 1, 10 | Significant promotion | |

| OPN | 1, 10, 100 | Significant promotion |

Table 3: Effect of Psoralenoside on Mineralized Nodule Formation in hBMSCs

| Psoralenoside Concentration (µmol/l) | Observation | Reference |

| 0.1, 1, 10 | Significantly promoted the formation of calcified nodules | |

| 100 | No significant difference compared to control |

Signaling Pathways Modulated by Psoralenoside

Psoralenoside exerts its pro-osteogenic effects by modulating several key signaling pathways involved in bone metabolism. These include the Bone Morphogenetic Protein (BMP), Transforming Growth Factor-beta (TGF-β)/Smad, Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.

BMP/Smad Signaling Pathway

Psoralenoside has been shown to upregulate the expression of Bmp2 and Bmp4 genes in primary mouse calvarial osteoblasts. This leads to the phosphorylation and activation of Smad1/5/8 proteins, which then translocate to the nucleus to induce the expression of osteoblast-specific transcription factors like Osterix (OSX).

TGF-β/Smad3 Signaling Pathway

In human bone marrow mesenchymal stem cells (hBMSCs), psoralenoside has been found to activate the TGF-β/Smad3 signaling pathway. This involves the upregulation of TGF-β1 and its receptor, leading to the phosphorylation of Smad3 and subsequent promotion of osteogenic gene expression.

ERK/MAPK and NF-κB Signaling Pathways

Psoralenoside also stimulates osteoblast proliferation through the activation of the ERK/MAPK and NF-κB signaling pathways. It has been shown to increase the phosphorylation of ERK, p38, and JNK, and to promote the nuclear translocation of the NF-κB p65 subunit.

References

understanding the pharmacokinetics of Psoralenoside

An In-depth Technical Guide to the Pharmacokinetics of Psoralenoside

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Psoralenoside, a major benzofuran glycoside found in the dried fruit of Psoralea corylifolia L. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Introduction

Psoralenoside (PO), along with its isomer isopsoralenoside (IPO), is a significant bioactive component of Psoralea corylifolia, a plant with a long history of use in traditional Chinese medicine for various ailments, including vitiligo, osteoporosis, and asthma.[1] Understanding the pharmacokinetic profile of Psoralenoside is crucial for its development as a potential therapeutic agent. Recent studies have revealed that Psoralenoside itself is a prodrug, undergoing biotransformation into its active aglycone, psoralen (P), primarily by the intestinal microflora.[1] Therefore, the pharmacokinetics of psoralen are intrinsically linked to and highly relevant for understanding the overall disposition of orally administered Psoralenoside.

Analytical Methodology

A robust and sensitive analytical method is fundamental for accurate pharmacokinetic studies. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of Psoralenoside, isopsoralenoside, psoralen, and isopsoralen in biological samples.[1]

Experimental Protocol: UPLC-MS/MS Analysis

Sample Preparation: Rat plasma samples are typically prepared using a protein precipitation method. An internal standard is added to the plasma, followed by the addition of a precipitating agent (e.g., methanol). After vortexing and centrifugation, the supernatant is collected, dried, and reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[1]

Chromatographic Conditions:

-

Column: A C18 column is commonly used for separation.[1]

-

Mobile Phase: A gradient elution with a mixture of methanol and 0.1% aqueous formic acid is employed.

-

Flow Rate: A typical flow rate is maintained for optimal separation.

-

Injection Volume: A small volume of the prepared sample is injected.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode is used.

-

Detection Mode: Multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Instrument Parameters: Cone voltages and collision energies are optimized for each compound to achieve maximum sensitivity.

Method Validation Data

The developed UPLC-MS/MS method has been validated according to FDA guidelines, demonstrating good linearity, accuracy, precision, extraction recovery, and stability.

| Parameter | Psoralenoside (PO) | Isopsoralenoside (IPO) | Psoralen (P) | Isopsoralen (IP) |

| Linearity Range (ng/mL) | - | - | 1.0–500.0 | 1.0–500.0 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | - | - | - | - |

| Intra-day Precision (RSD%) | <15% | <15% | <15% | <15% |

| Inter-day Precision (RSD%) | <15% | <15% | <15% | <15% |

| Accuracy (RE%) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |

| Extraction Recovery (%) | >70% | >70% | >70% | >70% |

| Matrix Effect | Minimal | Minimal | Minimal | Minimal |

| Note: Specific quantitative values for linearity range and LLOQ for Psoralenoside were not detailed in the primary source, though the method was successfully applied for its quantification. Data for psoralen and isopsoralen from a similar study are included for reference. |

Pharmacokinetic Profile

Absorption

Following oral administration of Psoralea corylifolia extract to rats, Psoralenoside is absorbed from the gastrointestinal tract. However, a significant portion of orally administered Psoralenoside undergoes presystemic metabolism.

Distribution

Information on the specific tissue distribution of Psoralenoside is limited. However, studies on its active metabolite, psoralen, after intravenous administration in rats, show wide distribution into various tissues. The highest concentrations of psoralen are found in the liver, followed by the lung, heart, kidney, spleen, and brain. Related compounds, such as 8-methoxypsoralen, have been shown to be 75-80% reversibly bound to serum proteins, primarily albumin.

Metabolism

The metabolism of Psoralenoside is a critical determinant of its bioactivity. In vitro studies have demonstrated that Psoralenoside is metabolized to psoralen through de-glucosylation by intestinal microflora. This biotransformation is a key step, as psoralen is the pharmacologically active form.

The subsequent metabolism of psoralen has been investigated in human and mammalian liver microsomes. The primary metabolic pathways for psoralen include hydroxylation, hydrogenation, hydrolysis, and oxidation of the furan ring.

Psoralen and its isomer, isopsoralen, have also been identified as inhibitors of cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism. This suggests a potential for drug-drug interactions when Psoralenoside is co-administered with other drugs that are substrates of CYP3A4.

Excretion

The excretion of Psoralenoside itself has not been fully characterized. However, studies on psoralen in rats indicate that it is primarily excreted in the urine. After intravenous administration of psoralen, approximately 51.27% is excreted as the unchanged parent compound in the urine.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for Psoralenoside is not extensively available, largely due to its rapid conversion to psoralen. The pharmacokinetic parameters of psoralen and isopsoralen following oral and intravenous administration in rats provide valuable insights into the disposition of Psoralenoside's active moiety.

| Parameter | Psoralen (Oral) | Isopsoralen (Oral) | Psoralen (IV) | Isopsoralen (IV) |

| Tmax (h) | - | - | - | - |

| Cmax (ng/mL) | - | - | - | - |

| t1/2 (h) | 4.13 | 5.56 | 4.88 | 5.35 |

| AUC (0-t) (ng·h/mL) | - | - | - | - |

| AUC (0-∞) (ng·h/mL) | - | - | - | - |

| Relative Bioavailability (%) | 61.45 | 70.35 | - | - |

| Data obtained from a study in Wistar rats. |

Visualizations

Metabolic Pathway of Psoralenoside

Caption: Metabolic conversion of Psoralenoside to Psoralen.

Experimental Workflow for in vivo Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of Psoralenoside is characterized by its role as a prodrug, with its absorption and metabolism being intricately linked to the activity of the gut microbiome. The primary metabolic step is the conversion of Psoralenoside to its active aglycone, psoralen, through de-glucosylation by intestinal bacteria. Psoralen is then absorbed, widely distributed, and subsequently metabolized and excreted. The inhibition of CYP3A4 by psoralen highlights the potential for drug-drug interactions. Future research should focus on obtaining more detailed quantitative pharmacokinetic data for Psoralenoside itself and further elucidating its tissue distribution and excretion pathways to fully understand its therapeutic potential and safety profile.

References